molecular formula C7H4FIN2 B3219754 6-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine CAS No. 1190320-41-2

6-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine

Cat. No. B3219754
CAS RN: 1190320-41-2
M. Wt: 262.02 g/mol
InChI Key: QXAWASZYOKMBCO-UHFFFAOYSA-N
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Description

6-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of pyrrolopyridine and contains a fluorine and iodine atom in its structure. The unique chemical properties of this compound have made it a subject of extensive research in recent years.

Mechanism of Action

The mechanism of action of 6-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine involves the inhibition of specific enzymes and proteins that are involved in the development and progression of various diseases. The compound binds to the active site of these enzymes and proteins, preventing their activity and reducing the disease's severity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine have been studied extensively. The compound has shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. The compound's ability to inhibit specific enzymes and proteins has been shown to reduce inflammation, inhibit cancer cell growth, and protect neurons from damage.

Advantages and Limitations for Lab Experiments

The advantages of using 6-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine in lab experiments include its unique chemical structure, which allows for the development of new drugs with specific targets. The compound's ability to inhibit specific enzymes and proteins makes it a potential candidate for the development of drugs that target specific diseases. However, the limitations of using this compound in lab experiments include its high cost and limited availability.

Future Directions

There are several future directions for the research of 6-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine. These include the development of new drugs that target specific diseases, the study of the compound's mechanism of action, and the identification of new targets for the compound. Additionally, the development of new synthetic methods for the compound and the study of its pharmacokinetics and pharmacodynamics are also potential areas of future research.
In conclusion, 6-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a compound with significant potential in the field of medicinal chemistry. Its unique chemical structure and mechanism of action make it a potential candidate for the development of new drugs that target specific diseases. The compound's anti-inflammatory, anti-cancer, and neuroprotective effects have also been extensively studied, making it a promising compound for future research.

Scientific Research Applications

The potential therapeutic applications of 6-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine have been extensively studied in recent years. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound's unique chemical structure and mechanism of action make it a potential candidate for the development of new drugs.

properties

IUPAC Name

6-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAWASZYOKMBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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